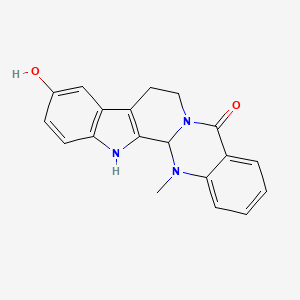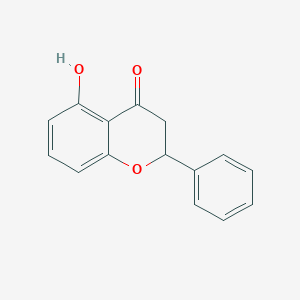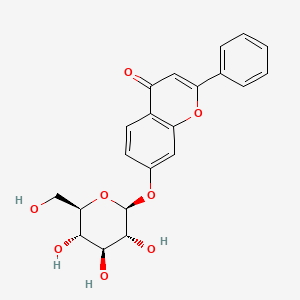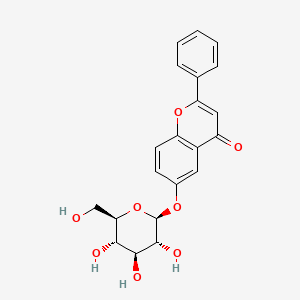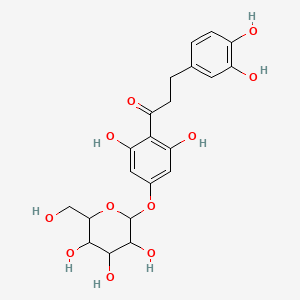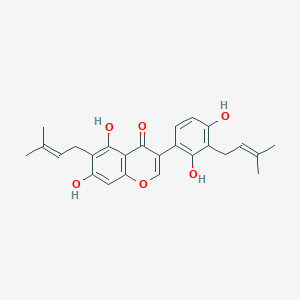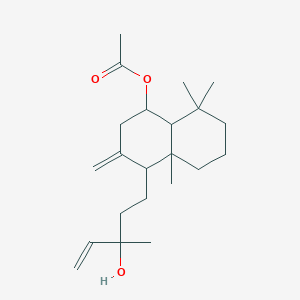
8(17)14-Labdadiene-13-ol-6-acetyl-Larix decidua (European larch)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8(17)14-Labdadiene-13-ol-6-acetyl-Larix decidua (European larch) is a natural product found in Larix gmelinii, Larix kaempferi, and other organisms with data available.
Applications De Recherche Scientifique
Cytotoxic Properties
Labdane diterpenes from the stem bark of Larix laricina, a species closely related to Larix decidua, have shown cytotoxic properties. Compounds including 19-acetoxy-13S-hydroxy-8(17),14-labdadiene exhibited moderate cytotoxicity against various cell lines, including A-549, DLD-1, and normal skin fibroblast cell lines, WS1 (Pichette et al., 2006). This suggests potential applications in cancer research and therapy.
Antimicrobial and Antioxidant Properties
Larix decidua bark has been identified as a source of antioxidants and phytoconstituents, which could be useful in cosmetic or nutraceutical products. Phytochemical composition studies using LC-MS methods have revealed the presence of flavonoids, spiro-polyphenols, and procyanidins, indicating the antioxidant potential of this material (Baldan et al., 2017). Additionally, novel diterpenoids isolated from Larix chinensis have shown remarkable in vitro inhibition of Staphylococcus aureus and S. epidermidis, suggesting their use as antibacterial agents (Xue et al., 2004).
Wound Healing Applications
Exudates from Larix decidua have been traditionally used for treating wounds. Recent studies have confirmed the pro-migratory effects of these exudates on keratinocytes in vitro, which is crucial for wound healing. The extracts showed significant activity in re-epithelialization, an important step in the wound-healing process (Goels et al., 2022). This highlights their potential use in developing topical treatments for wound care.
Biochemical Research and Biotechnology Applications
The biochemical properties of Larix decidua have been extensively studied, indicating its relevance in biotechnology. For instance, the transformation of neoandrographolide by Aspergillus niger resulted in products with significant inhibition of nitric oxide production in macrophages, highlighting the potential for anti-inflammatory applications (Chen et al., 2007). Additionally, in vitro studies have evaluated the influence of Larix decidua sawdust extracts on arachidonate metabolism, showing potent inhibition of LTB4 formation, a mediator in inflammatory responses (Pferschy-Wenzig et al., 2008).
Propriétés
Numéro CAS |
1212190-51-6 |
|---|---|
Formule moléculaire |
C22H36O3 |
Poids moléculaire |
348.52 |
Nom IUPAC |
[4-(3-hydroxy-3-methylpent-4-enyl)-4a,8,8-trimethyl-3-methylidene-2,4,5,6,7,8a-hexahydro-1H-naphthalen-1-yl] acetate |
InChI |
InChI=1S/C22H36O3/c1-8-21(6,24)13-10-17-15(2)14-18(25-16(3)23)19-20(4,5)11-9-12-22(17,19)7/h8,17-19,24H,1-2,9-14H2,3-7H3 |
SMILES |
CC(=O)OC1CC(=C)C(C2(C1C(CCC2)(C)C)C)CCC(C)(C=C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






